
Z-Devd-fmk
Übersicht
Beschreibung
N-Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-Fluormethylketon, allgemein bekannt als Z-DEVD-FMK, ist ein potenter, zellgängiger und irreversibler Inhibitor von Caspase-3. Caspase-3 ist ein entscheidendes Enzym, das an der Ausführungsphase der Zell-Apoptose beteiligt ist. This compound ist auch bekannt, dass es andere Caspasen wie Caspase-6, Caspase-7, Caspase-8 und Caspase-10 hemmt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Z-DEVD-FMK beinhaltet die schrittweise Zusammenstellung der Peptidkette, gefolgt von der Einführung der Fluormethylketongruppe. Der Prozess beginnt typischerweise mit dem Schutz der Aminosäuren unter Verwendung von Benzyloxycarbonyl-(Z)-Gruppen. Die geschützten Aminosäuren werden dann sequentiell unter Verwendung von Standard-Peptidkupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und Hydroxybenzotriazol (HOBt) gekoppelt. Nach der Zusammenstellung der Peptidkette wird die Fluormethylketongruppe durch eine Reaktion mit Fluormethylketonderivaten eingeführt .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet großtechnische Peptidsynthesetechniken. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und verwendet häufig automatisierte Peptidsynthesizer. Das Endprodukt wird unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um die Entfernung von Verunreinigungen sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Z-DEVD-FMK unterliegt hauptsächlich Hydrolysereaktionen in der Zelle. Die endogene Esteraseaktivität hydrolysiert die Methylgruppen und bildet die biologisch aktive Form der Verbindung .
Häufige Reagenzien und Bedingungen: Die Hydrolyse von this compound wird durch das Vorhandensein von Esterasen in der Zelle erleichtert. Die Reaktionsbedingungen sind typischerweise physiologisch und finden bei Körpertemperatur und neutralem pH-Wert statt .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Hydrolyse von this compound gebildet wird, ist die aktive Form des Inhibitors, die Caspase-3 und andere verwandte Caspasen effektiv hemmen kann .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Z-Devd-fmk has been extensively studied for its neuroprotective effects, particularly in models of spinal cord injury and traumatic brain injury. The compound acts primarily by inhibiting caspase-3, a key mediator of apoptosis.
Case Study: Spinal Cord Injury
A study involving Wistar albino rats demonstrated that local application of this compound after spinal cord injury significantly reduced secondary tissue damage and preserved motor function. The methodology included:
- Groups : 45 rats divided into three groups (sham-operated, trauma-only, trauma + this compound).
- Assessment : Functional recovery was evaluated using the inclined-plane technique and motor grading scales at 7 days post-injury.
- Findings : this compound treatment resulted in reduced apoptotic cell death across all spinal cord cell types, leading to improved functional outcomes .
Traumatic Brain Injury
This compound has also shown promise in models of traumatic brain injury (TBI). Research indicates that early administration of the inhibitor can improve neurological function and reduce lesion volumes.
Data Table: Efficacy in TBI Models
Time Post-Injury | Neurological Function Improvement | Lesion Volume Reduction |
---|---|---|
1 hour | Significant | Significant |
4 hours | Not significant | Not significant |
8 hours | Not significant | Not significant |
24 hours | Not significant | Not significant |
This data suggests a critical therapeutic window for this compound administration within the first hour post-injury for optimal efficacy .
Cellular Studies
This compound's applications extend to various cellular studies, particularly in understanding apoptotic mechanisms and enhancing cell survival.
Case Study: Platelet Functionality
A study investigated the effects of this compound on platelet function during storage. Key points include:
- Methodology : Platelet concentrates were treated with this compound and stored for 7 days.
- Assessment : Platelet functionality was evaluated through aggregation assays.
- Results : Treatment with this compound enhanced platelet aggregation and survival compared to controls, indicating its potential to mitigate storage lesions and improve platelet viability .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves not only caspase inhibition but also modulation of calpain activity, which is implicated in necrotic cell death.
Mechanistic Data Table
Mechanism | Effect of this compound |
---|---|
Caspase Inhibition | Reduces apoptotic cell death |
Calpain Inhibition | Attenuates necrotic cell death |
Alpha-Spectrin Degradation | Prevents breakdown products associated with necrosis |
Research indicates that this compound can inhibit calpain activity, contributing to its neuroprotective effects beyond mere caspase inhibition .
Wirkmechanismus
Z-DEVD-FMK entfaltet seine Wirkung, indem es irreversibel an die aktive Stelle von Caspase-3 und anderen verwandten Caspasen bindet. Die Fluormethylketongruppe bildet eine kovalente Bindung mit dem Cysteinrest in der aktiven Stelle des Enzyms, wodurch dessen Aktivität gehemmt wird. Diese Hemmung verhindert die Spaltung von nachgeschalteten Substraten, die an der Ausführungsphase der Apoptose beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N-Benzyloxycarbonyl-Val-Ala-Asp(OMe)-Fluormethylketon (Z-VAD-FMK)
- Boc-Aspartyl(OMe)-Fluormethylketon (BocD-FMK)
- N-Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-Fluormethylketon (Z-VDVAD-FMK)
Einzigartigkeit: Z-DEVD-FMK ist einzigartig in seiner Spezifität für Caspase-3, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von Caspase-3 bei der Apoptose macht. Im Gegensatz zu anderen Caspase-Inhibitoren hat sich gezeigt, dass this compound die Blut-Hirn-Schranke effektiv durchdringt, wenn es mit Nanocarrier-Systemen verabreicht wird, und Neuroprotektion in Modellen von ischämischen Hirnverletzungen bietet .
Biologische Aktivität
Z-DevD-fmk, also known as this compound, is a potent and specific irreversible inhibitor of caspase-3, a key enzyme in the apoptosis pathway. This compound has been extensively studied for its biological activity, particularly in the context of neuroprotection and apoptosis modulation. Below is a detailed overview of its biological activity, including research findings, case studies, and relevant data.
This compound inhibits caspase-3, which is crucial for executing apoptosis. It has also been shown to inhibit other caspases such as caspase-6 and caspase-7 at varying degrees. Its action is not limited to apoptosis; it also influences necrotic pathways by inhibiting calpain-mediated cell death mechanisms.
In Vitro Studies
-
Apoptosis Inhibition :
- This compound has been shown to inhibit D4-GDI cleavage and apoptosis in a concentration-dependent manner, effectively reducing ceramide-induced cardiomyocyte death at concentrations ranging from 1 to 200 μM .
- In cultured brain microvessel endothelial cells, this compound (100 μM) significantly reduced OxyHb-induced cell detachment and inhibited both caspase-2 and -3 activities .
- Neuroprotection :
In Vivo Studies
-
Traumatic Brain Injury (TBI) :
- Administration of this compound shortly after TBI improved neurological function and reduced lesion volumes. It was most effective when given within 1 hour post-injury, demonstrating significant neuroprotective effects .
- The compound reduced post-traumatic apoptosis and improved neurological recovery in animal models .
- Neuroprotective Effects :
Case Studies
- Platelet Function Preservation : A study investigated the effect of this compound on stored platelets, revealing that the inhibitor improved platelet survival and function during storage by preventing apoptosis .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Eigenschaften
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t19-,20-,21-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVAVGBSGRRKN-JYEBCORGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41FN4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879990 | |
Record name | Z-DEVD-fluoromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210344-95-9 | |
Record name | Z-DEVD-fluoromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Z-DEVD-FMK acts as a substrate analogue and binds irreversibly to the active site of caspase-3, preventing the enzyme from cleaving its natural substrates. [] This inhibition halts the apoptotic cascade, leading to reduced DNA fragmentation, preservation of cellular morphology, and potentially improved cell survival. [, , , ]
A: While this compound exhibits high selectivity for caspase-3, research suggests it can inhibit other caspases, albeit with lower potency. For instance, this compound can inhibit caspase-7, another executioner caspase, and at higher concentrations, it may also affect caspase-1 activity. [, ]
A: Studies using this compound in traumatic brain injury models have demonstrated neuroprotective effects, attributed to reduced neuronal apoptosis and a decrease in brain edema. [, , ]
A: Research shows that this compound can influence the expression of other apoptosis-related proteins. For example, in a spinal cord injury model, this compound treatment downregulated the expression of pro-apoptotic proteins like PARP-1 and AIF, while upregulating the anti-apoptotic protein Bcl-2. []
ANone: The molecular formula of this compound is C24H30FNO9 and its molecular weight is 495.5 g/mol.
ANone: The provided research does not delve into specific material compatibility beyond mentioning its use in standard cell culture media and solutions for in vivo injections. Further research is needed to comprehensively assess its compatibility with a wider range of materials.
ANone: The research primarily focuses on the biological effects of this compound and does not provide detailed information regarding its stability under various storage conditions. It is generally recommended to store the compound according to the manufacturer's instructions.
ANone: this compound is not known to have catalytic properties. It functions as an inhibitor by binding to the active site of caspase-3, thereby blocking its enzymatic activity.
ANone: While the provided articles primarily focus on experimental approaches, computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between this compound and caspase-3. These techniques can help to understand the structural basis of the inhibitor's selectivity and potency.
A: The DEVD peptide sequence in this compound is crucial for its interaction with caspase-3. Modifications to this sequence can significantly impact its activity and selectivity. For instance, replacing Asp with other amino acids can diminish its inhibitory potency. [] Additionally, the fluoromethyl ketone (FMK) group is essential for irreversible binding to the caspase active site.
ANone: The research primarily focuses on the biological effects of this compound, with limited information regarding its ADME properties. Further investigations are needed to fully characterize its absorption, distribution, metabolism, and excretion profile in vivo.
A: The research demonstrates the use of various cell lines, including Jurkat T cells, HEK293 cells, and rat neuronal cells, to investigate the effects of this compound on apoptosis induced by different stimuli. [, , , ]
A: Yes, this compound has demonstrated promising neuroprotective effects in preclinical models of traumatic brain injury, spinal cord injury, and stroke. [, , , , ] It has also shown beneficial effects in models of diabetic kidney disease by reducing albuminuria and renal fibrosis. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.